4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-ol
Description
Overview of Heterocyclic Chemistry in Academic Research
Heterocyclic chemistry forms a cornerstone of organic chemistry and medicinal chemistry, with heterocyclic compounds constituting a significant portion of known organic molecules. nih.gov Their prevalence is particularly notable in the realm of pharmaceuticals and agrochemicals.
Heterocycles containing both sulfur and nitrogen atoms are a fascinating and important class of compounds. mdpi.com The presence of these heteroatoms imparts distinct physicochemical properties compared to their carbocyclic counterparts. mdpi.comvulcanchem.com Nitrogen atoms can act as hydrogen bond acceptors or donors, influencing solubility and receptor binding, while the sulfur atom, with its available d-orbitals, can participate in unique electronic interactions and metabolic pathways. vulcanchem.com This combination of atoms leads to diverse applications, from pharmaceuticals to materials science, where they are used in molecular conductors and magnets. nih.govvulcanchem.com
The concept of bioisosterism , where one atom or group of atoms is replaced by another with similar physical or chemical properties, is a fundamental strategy in drug design. mdpi.comnih.gov This approach is used to modulate a compound's potency, selectivity, metabolic stability, and toxicity. nih.gov Thiadiazole rings, for instance, are sometimes used as bioisosteres for pyrimidine (B1678525) or oxadiazole rings to improve pharmacological profiles. mdpi.commdpi.com
A privileged scaffold is a molecular framework that is able to bind to multiple biological targets. uni.lunih.gov Identifying and utilizing these core structures can accelerate the discovery of new therapeutic agents. Both the 1,2,5-thiadiazole (B1195012) and piperidine (B6355638) rings can be considered components of privileged structures due to their frequent appearance in biologically active compounds.
Importance of the 1,2,5-Thiadiazole Ring System in Chemical Biology
The thiadiazole ring exists in four isomeric forms: 1,2,3-, 1,2,4-, 1,3,4-, and 1,2,5-thiadiazole. researchgate.net Each isomer possesses a unique arrangement of nitrogen and sulfur atoms, leading to different electronic distributions and chemical reactivities. The 1,2,5-thiadiazole isomer has garnered significant interest in various fields. nih.gov
The 1,2,5-thiadiazole ring is a five-membered aromatic heterocycle. Its aromaticity lends it considerable thermal and chemical stability. nih.gov The parent compound is a colorless liquid with a high degree of aromatic character. nih.gov The ring is electron-deficient due to the electronegativity of the nitrogen atoms, which makes the carbon atoms susceptible to nucleophilic attack. mdpi.com This electron-withdrawing nature is a key feature in its molecular interactions. Furthermore, the sulfur atom can be oxidized to form S-oxides and S,S-dioxides, which significantly alters the electronic properties and geometry of the ring system. sysrevpharm.org
| Property | Value/Description |
| Molecular Formula (Parent) | C₂H₂N₂S |
| Aromaticity | High |
| Basicity (pKa of Parent) | -4.90 (Weakly basic) |
| Dipole Moment (Parent) | 1.56 D |
| Reactivity | Susceptible to nucleophilic attack at carbon atoms. |
Table 1: General Properties of the 1,2,5-Thiadiazole Ring.
Thiadiazole chemistry has been explored for over a century, with derivatives finding applications as pharmaceuticals, agrochemicals, and materials. researchgate.netresearchgate.net While the 1,3,4- and 1,2,4-isomers are more commonly found in marketed drugs like the antibiotic Cefazolin and the diuretic Acetazolamide, the 1,2,5-thiadiazole scaffold is a subject of growing interest in modern research for its unique applications in biomedicine and material sciences. nih.gov Derivatives of 1,2,5-thiadiazole have been investigated for their potential as muscarinic receptor agonists, which are relevant for treating neurological disorders.
The Piperidine Moiety as a Key Pharmacophoric Unit
The piperidine ring, a saturated six-membered heterocycle containing one nitrogen atom, is one of the most ubiquitous scaffolds in medicinal chemistry. researchgate.netisres.org It is a key structural component in a vast number of pharmaceuticals and natural alkaloids. nih.govnih.gov
The prevalence of the piperidine scaffold is due to several advantageous features:
Three-Dimensional Structure: The sp³-hybridized carbons of the piperidine ring provide a defined three-dimensional geometry, which is crucial for precise interactions with biological targets. isres.org
Basic Nitrogen Center: The nitrogen atom is typically basic (pKa of the conjugate acid is ~11.22), allowing it to be protonated at physiological pH. nih.gov This positive charge can form key ionic interactions with receptors and enzymes.
Modulation of Physicochemical Properties: The piperidine ring can be used to tune a molecule's solubility, lipophilicity, and metabolic stability. Introducing chiral centers on the ring can also enhance biological activity and selectivity.
Synthetic Accessibility: A wide variety of synthetic methods are available for the construction and functionalization of the piperidine ring. researchgate.net
The piperidine moiety is a recognized privileged structure, found in drugs targeting a wide array of conditions, from central nervous system disorders to cancer. nih.gov
| Feature | Description |
| Structure | Saturated six-membered ring with one nitrogen atom. |
| Hybridization | sp³ hybridized carbon and nitrogen atoms. |
| Basicity | The nitrogen atom is basic and often protonated at physiological pH. |
| Role in Drug Design | Provides 3D structure, a key interaction point (basic nitrogen), and allows for modulation of physicochemical properties. |
Table 2: Key Features of the Piperidine Moiety.
Research Findings on 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-ol
Direct and detailed research findings on the specific compound this compound are scarce in the available scientific literature. However, the synthesis of a closely related analog, 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol (B28684), has been reported as a key intermediate in the synthesis of Timolol, a beta-blocker. This work provides a strong basis for a proposed synthetic route to the target compound.
The synthesis of 4-(morpholin-4-yl)-1,2,5-thiadiazol-3-ol begins with 3,4-dichlor-1,2,5-thiadiazol. A nucleophilic aromatic substitution reaction with morpholine (B109124), followed by hydrolysis of the second chlorine atom, yields the desired 4-morpholino-1,2,5-thiadiazol-3-ol. It is highly probable that a similar pathway could be employed for the synthesis of this compound by substituting morpholine with piperidine.
| Step | Reagents and Conditions | Intermediate/Product |
| 1 | 3,4-Dichloro-1,2,5-thiadiazole + Piperidine | 4-Chloro-3-(piperidin-1-yl)-1,2,5-thiadiazole |
| 2 | Hydrolysis (e.g., NaOH in DMSO) | This compound |
Table 3: Plausible Synthetic Pathway for this compound.
The combination of the electron-deficient 1,2,5-thiadiazole ring and the basic piperidine moiety in one molecule suggests potential for interesting biological activities. The nitrogen of the piperidine ring can engage in ionic interactions, while the thiadiazole core can participate in hydrogen bonding and other electronic interactions. This dual functionality makes it a candidate for investigation in various therapeutic areas, particularly those involving G-protein coupled receptors or enzymes where such interactions are critical.
Conformational Flexibility and Substituent Effects of the Piperidine Ring
The biological activity of piperidine-containing molecules is intrinsically linked to the conformational preferences of the six-membered ring. Like cyclohexane, piperidine predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. However, the presence of the nitrogen heteroatom introduces additional complexity, including rapid nitrogen inversion and the distinct conformational environments of axial and equatorial substituents.
The orientation of substituents on the piperidine ring is a critical determinant of pharmacological activity. Generally, substituents prefer the equatorial position to avoid steric clashes known as 1,3-diaxial interactions. The energetic penalty for a substituent occupying an axial position is quantified by its conformational free energy, or "A-value". Larger groups have higher A-values, indicating a stronger preference for the equatorial position. masterorganicchemistry.com
However, this preference can be significantly altered by the electronic nature of the substituents and the substitution pattern on the ring nitrogen. For instance, when the piperidine nitrogen is acylated or bonded to an aromatic ring, conjugation of the nitrogen's lone pair with the adjacent π-system flattens the geometry around the nitrogen. nih.gov This creates a "pseudoallylic strain" (A1,3 strain) that can force an adjacent substituent at the 2-position into the axial orientation, overriding the typical steric preference. nih.govacs.org Studies have shown that for some N-acylpiperidines, the axial conformer can be favored by as much as 3.2 kcal/mol. nih.gov Furthermore, while the chair form is most stable, twist-boat conformations can become relevant, particularly in highly substituted rings, though they are often energetically less favorable. nih.gov This nuanced conformational behavior allows for the fine-tuning of the three-dimensional shape of piperidine-based drugs to achieve optimal target engagement.
Table 1: Conformational Energy Differences for 2-Methyl Piperidine Derivatives This interactive table summarizes the calculated free energy difference (ΔG) between equatorial and axial conformers for various N-substituted 2-methylpiperidines. A negative value indicates a preference for the axial conformer.
| Compound | N-Substituent | ΔG (axial - equatorial) in kcal/mol | Favored Conformation |
|---|---|---|---|
| 1,2-dimethylpiperidine | Methyl | +1.8 | Equatorial |
| 2-methyl-1-phenylpiperidine | Phenyl | -1.0 | Axial |
| N,N,2-trimethylpiperidine-1-carboxamide | -C(O)N(CH₃)₂ | -1.4 | Axial |
Integration of Piperidine into Bioactive Chemical Entities
The piperidine scaffold is a cornerstone in the design of bioactive molecules, with its presence being a defining feature of numerous approved drugs across a vast spectrum of therapeutic areas. thieme-connect.com Its utility lies in its structural and chemical properties: the piperidine ring can serve as a rigid anchor for orienting pharmacophoric groups, and its basic nitrogen is often crucial for receptor interaction or for modulating physicochemical properties like solubility. thieme-connect.comresearchgate.net
The introduction of chiral centers within the piperidine ring further enhances its utility, allowing for stereospecific interactions with biological targets, which can lead to improved potency, selectivity, and pharmacokinetic profiles, as well as reduced toxicity. researchgate.netthieme-connect.com This strategic incorporation has led to the development of blockbuster drugs and essential medicines. For example, the piperidine ring is central to the activity of antipsychotics like Risperidone, analgesics such as Fentanyl, and Alzheimer's disease therapeutics like Donepezil. nih.govresearchgate.net The adaptability of the piperidine scaffold ensures its continued relevance as a foundational element in the development of next-generation therapeutics.
Table 2: Examples of Approved Drugs Containing the Piperidine Scaffold This interactive table provides examples of drugs from various therapeutic classes that feature a piperidine ring, highlighting the scaffold's versatility.
| Drug Name | Therapeutic Class | Role of Piperidine Scaffold |
|---|---|---|
| Donepezil | Alzheimer's Disease (AChE Inhibitor) | Contains an N-benzylpiperidine moiety crucial for binding to the catalytic site of acetylcholinesterase. nih.govencyclopedia.pub |
| Risperidone | Antipsychotic | The piperidine ring is a key structural component linking the benzisoxazole and pyrimidinone moieties. researchgate.net |
| Fentanyl | Opioid Analgesic | The N-substituted piperidine is the core pharmacophore responsible for its potent opioid receptor activity. |
| Methylphenidate | ADHD Treatment (CNS Stimulant) | A phenylethylpiperidine derivative that modulates dopamine (B1211576) and norepinephrine (B1679862) transporters. researchgate.net |
| Paroxetine | Antidepressant (SSRI) | Features a 3,4-disubstituted piperidine ring essential for its activity as a serotonin (B10506) reuptake inhibitor. researchgate.net |
| Haloperidol | Antipsychotic | A butyrophenone (B1668137) derivative with a 4-substituted piperidine ring critical for its dopamine D2 receptor antagonism. |
Contextualization of this compound within Contemporary Medicinal Chemistry Research
The specific conjugate, this compound, represents a novel chemical entity at the intersection of two highly validated pharmacophores. While extensive research exists on molecules containing either a 1,2,5-thiadiazole or a piperidine ring, publicly available scientific literature on this precise combination is notably sparse. Its investigation is therefore situated in the exploratory phase of medicinal chemistry, where the rational combination of known bioactive scaffolds is a common strategy for discovering new lead compounds.
Rationale for Investigating this Specific Thiadiazole-Piperidine Conjugate
The rationale for synthesizing and evaluating this compound is rooted in the principle of molecular hybridization, which aims to merge two pharmacophoric units to create a new compound with potentially enhanced or novel biological activity.
Muscarinic Receptor Activity: The 1,2,5-thiadiazole ring is a key component in several compounds investigated as muscarinic receptor agonists. researchgate.netthieme-connect.de For instance, Xanomeline, a muscarinic agonist evaluated for Alzheimer's disease and schizophrenia, contains a substituted 1,2,5-thiadiazole core. veeprho.com The piperidine moiety is also prevalent in many CNS-active drugs. ajchem-a.com Therefore, combining these two scaffolds could yield a novel agent targeting muscarinic receptors with a unique efficacy or selectivity profile, potentially for treating neurodegenerative or psychiatric disorders.
Cardiovascular Applications: The commercially successful drug Timolol, a beta-blocker used to treat glaucoma and cardiovascular conditions, features a 4-(morpholin-4-yl)-1,2,5-thiadiazole core. researchgate.netthieme-connect.de Given that piperidine is a close structural analog of morpholine, the target compound this compound could be rationally investigated for similar beta-adrenergic blocking activity or other cardiovascular effects. The synthesis of (R)- and (S)-timolol often proceeds through the key intermediate 4-morpholin-4-yl-1,2,5-thiadiazol-3-ol. researchgate.net
Novelty and Patentability: The creation of a novel molecular structure by conjugating two well-established scaffolds provides an opportunity to explore new chemical space and develop proprietary drug candidates with novel intellectual property.
Pharmacophoric Features: The 3-ol (-OH) group on the thiadiazole ring introduces a hydrogen bond donor/acceptor site, which could be critical for specific interactions with a biological target. The piperidine ring provides a basic nitrogen center and a lipophilic, conformationally defined structure, both of which are key modulators of bioactivity and pharmacokinetics.
Identification of Research Gaps for the Compound
Despite the strong rationale for its investigation, this compound remains a largely unexplored molecule. The primary research gap is the near-complete absence of published data regarding its synthesis, characterization, and biological activity. Specific gaps include:
Synthesis and Characterization: There is no readily available, optimized, and scalable synthetic route published in peer-reviewed journals. While one can postulate a synthesis based on related compounds (e.g., nucleophilic substitution of a halogenated thiadiazole with piperidine), detailed experimental conditions and full characterization data (NMR, MS, etc.) are lacking.
Pharmacological Profiling: The compound has not been systematically screened against a broad range of biological targets. Its affinity and functional activity at key receptors, such as muscarinic and adrenergic receptors, are unknown.
Mechanism of Action: Without pharmacological data, the mechanism through which it might exert any biological effect is entirely speculative.
Structure-Activity Relationship (SAR) Studies: No studies have been conducted to explore how modifications to the piperidine or thiadiazole rings would impact biological activity.
Pharmacokinetic and Toxicological Data: There is no information on the compound's absorption, distribution, metabolism, and excretion (ADME) properties or its potential toxicity, all of which are critical for assessing its drug-like potential.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-piperidin-1-yl-1,2,5-thiadiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3OS/c11-7-6(8-12-9-7)10-4-2-1-3-5-10/h1-5H2,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAVJZQHWXNHZLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NSNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
891028-86-7 | |
| Record name | 4-(piperidin-1-yl)-1,2,5-thiadiazol-3-ol891028867 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Chemical Transformations of 4 Piperidin 1 Yl 1,2,5 Thiadiazol 3 Ol
Strategies for the Construction of the 1,2,5-Thiadiazole (B1195012) Nucleus
The formation of the 1,2,5-thiadiazole ring is a foundational step in the synthesis of the target compound. This process relies on various cyclization reactions that utilize acyclic precursors containing the necessary nitrogen and carbon atoms, which are then treated with a sulfur-donating reagent.
Cyclization Reactions for 1,2,5-Thiadiazole Ring Formation
The construction of the 1,2,5-thiadiazole nucleus is typically achieved through cyclization reactions where a linear N-C-C-N or related fragment reacts with a sulfur source. Sulfur chlorides, such as sulfur monochloride (S₂Cl₂) and sulfur dichloride (SCl₂), are common reagents for this transformation. researchgate.net These electrophilic sulfur reagents react with precursors containing nucleophilic nitrogen atoms to form the stable, aromatic thiadiazole ring.
One direct and relevant method involves the treatment of open-chain cyanoformamides or alkyl cyanoformimidates with sulfur monochloride or dichloride to directly yield 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives. google.com This approach builds the desired 3-hydroxy-thiadiazole core in a single cyclization step. Another established route is the reaction of vic-glyoximes with sulfur monochloride, which produces 3,4-disubstituted-1,2,5-thiadiazoles. researchgate.net Additionally, a three-component synthesis has been developed where potassium cyanide reacts with sulfur dioxide to produce 4-hydroxy-1,2,5-thiadiazole-3-carbonitrile, demonstrating the formation of the hydroxylated ring system from simple starting materials. google.com
The table below summarizes key cyclization strategies for forming the 1,2,5-thiadiazole ring.
Table 1: Cyclization Reactions for 1,2,5-Thiadiazole Ring Formation
| Precursor | Sulfur Reagent(s) | Resulting Product Core | Reference |
|---|---|---|---|
| Cyanoformamide (B1595522) | SCl₂ or S₂Cl₂ | 3-Chloro-4-hydroxy-1,2,5-thiadiazole | google.com |
| Monosubstituted Glyoximes | S₂Cl₂ | 4-Substituted-3-chloro-1,2,5-thiadiazole | researchgate.net |
| Potassium Cyanide | SO₂ | 4-Hydroxy-1,2,5-thiadiazole-3-carbonitrile | google.com |
Precursor Design and Synthesis (e.g., amidoximes, 1,2-dicarbonyl compounds)
The success of the cyclization strategies is critically dependent on the rational design and synthesis of appropriate acyclic precursors. For the synthesis of 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-ol, precursors that can generate a 3,4-disubstituted thiadiazole with appropriate functional groups for subsequent reactions are required.
Precursors such as cyanoformamide and its derivatives are particularly effective for directly forming the 3-hydroxy-1,2,5-thiadiazole skeleton. google.com These molecules contain the necessary N-C-C=O fragment primed for cyclization.
Another important class of precursors is 1,2-dicarbonyl compounds and their synthetic equivalents. For instance, vic-dioximes (glyoximes), which can be readily prepared from 1,2-diketones, serve as effective N-C-C-N building blocks for reaction with sulfur chlorides. researchgate.net The substituents on the starting dicarbonyl compound ultimately become the substituents at the 3- and 4-positions of the resulting thiadiazole ring. While amidoximes are common precursors for related heterocycles like 1,2,4-oxadiazoles, their direct application in forming the 1,2,5-thiadiazole ring is less conventional, with N-C-C-N fragments being more typical.
Approaches for Introducing the Piperidin-1-yl Substituent
Once the 1,2,5-thiadiazole nucleus is formed, the next strategic step is the introduction of the piperidin-1-yl group at the C4 position. This is most commonly achieved through nucleophilic substitution reactions.
Nucleophilic Substitution Reactions Involving Piperidine (B6355638)
The introduction of the piperidin-1-yl moiety onto the 1,2,5-thiadiazole ring is typically accomplished via nucleophilic aromatic substitution (SNAr). This reaction requires a thiadiazole precursor bearing a suitable leaving group, most commonly a halogen atom, at the 4-position. The electron-deficient nature of the 1,2,5-thiadiazole ring facilitates nucleophilic attack.
The synthesis of a key intermediate, 3-chloro-4-hydroxy-1,2,5-thiadiazole, provides an ideal substrate for this transformation. google.com In this scenario, piperidine acts as a nucleophile, attacking the carbon atom at the 4-position and displacing the chloride ion. This reaction is analogous to the synthesis of 3-chloro-4-morpholino-1,2,5-thiadiazole, where morpholine (B109124) is used as the nucleophile. nih.gov Halogenated thiadiazoles are well-documented to undergo halide displacement reactions, making this a reliable and primary strategy for installing the piperidinyl group. thieme-connect.de
Coupling Reactions and Amidation Strategies
While nucleophilic substitution is the most direct and widely reported method for C-N bond formation in this context, other modern synthetic methods like metal-catalyzed cross-coupling reactions could theoretically be employed. For example, a palladium-catalyzed Buchwald-Hartwig amination could potentially couple piperidine with a 4-halo-1,2,5-thiadiazol-3-ol derivative. However, for this specific transformation, nucleophilic substitution is generally more efficient and does not require a metal catalyst. Amidation strategies are not directly applicable for forming the C-N bond between the thiadiazole ring and the secondary amine of piperidine.
Derivatization at the 3-Hydroxyl Position of the 1,2,5-Thiadiazole Ring
The 3-hydroxyl group on the 1,2,5-thiadiazole ring is a key functional handle that allows for further molecular diversification. This hydroxyl group exhibits acidic properties, with the pKa of the analogous 4-hydroxy-1,2,5-thiadiazole-3-carbonitrile being 2.97. thieme-connect.de This acidity facilitates its deprotonation to form a thiadiazol-3-olate anion, which is a potent nucleophile.
The most common derivatization at this position is O-alkylation to form various ethers. This is typically achieved by treating the 3-hydroxythiadiazole with an alkylating agent, such as an alkyl halide or sulfate, in the presence of a base to deprotonate the hydroxyl group. A patented process describes the conversion of 3-chloro-4-hydroxy-1,2,5-thiadiazole to a variety of 3-chloro-4-(hydrocarbonyloxy)-1,2,5-thiadiazoles using this method. google.com This demonstrates the versatility of the hydroxyl group for creating a library of derivatives. Research on related 1,2,5-thiadiazole-1-oxide derivatives also reports structures where an aliphatic chain is linked to an ether group at this position. nih.gov
The table below provides examples of O-alkylation reactions at the 3-position of a related thiadiazole.
Table 2: Examples of Derivatization at the 3-Hydroxyl Position
| Substrate | Alkylating Agent | Base | Product | Reference |
|---|---|---|---|---|
| 3-Chloro-4-hydroxy-1,2,5-thiadiazole | Allyl bromide | Present | 3-Chloro-4-allyloxy-1,2,5-thiadiazole | google.com |
| 3-Chloro-4-hydroxy-1,2,5-thiadiazole | Isopropyl iodide | Present | 3-Chloro-4-isopropoxy-1,2,5-thiadiazole | google.com |
| 3-Chloro-4-hydroxy-1,2,5-thiadiazole | n-Butyl bromide | Present | 3-Chloro-4-n-butoxy-1,2,5-thiadiazole | google.com |
Formation of Ethers, Esters, and Other Oxy-Linked Moieties
The nucleophilic character of the hydroxyl group in this compound facilitates its conversion into ethers and esters through reactions with appropriate electrophiles.
Esterification: The formation of esters is a common transformation. For instance, the reaction of this compound with an acyl chloride or carboxylic anhydride, typically in the presence of a base to deprotonate the hydroxyl group, yields the corresponding ester. A notable example is the synthesis of 4-(piperidin-1-yl)-1,2,5-thiadiazol-3-yl piperidine-1-carboxylate. guidechem.com This transformation involves reacting the parent alcohol with piperidine-1-carbonyl chloride. Such reactions expand the chemical space accessible from the parent compound, allowing for the modulation of its physicochemical properties.
Etherification: The synthesis of ether derivatives can be achieved through Williamson ether synthesis. This involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide intermediate. This nucleophilic alkoxide then undergoes an SN2 reaction with an alkyl halide to form the desired ether. The choice of base and solvent is critical to ensure efficient conversion and minimize side reactions.
Tautomeric Considerations of the 3-Hydroxyl-1,2,5-thiadiazole System
The 3-hydroxyl-1,2,5-thiadiazole ring system is subject to tautomerism, a phenomenon where a compound exists in two or more interconvertible forms that differ in the position of a proton. For this compound, the primary tautomeric equilibrium is between the hydroxy (enol-like) form and a keto-like (thiadiazol-3(2H)-one) form.
Theoretical studies on substituted 3-hydroxy-1,2,5-thiadiazoles using density functional theory (DFT) have shown that the relative stability of these tautomers is significantly influenced by the nature of the substituent at the 4-position and the polarity of the solvent. researchgate.net For instance, electron-donating groups, such as the piperidin-1-yl group, can influence the electron distribution within the heterocyclic ring and thereby affect the tautomeric equilibrium. The position of this equilibrium is crucial as the different tautomers may exhibit distinct reactivity and spectroscopic properties. nih.gov In non-polar solvents, the keto form might be more stable, whereas polar solvents can stabilize the hydroxy form through hydrogen bonding. researchgate.netnih.gov
Advanced Synthetic Techniques and Reaction Optimization
Modern synthetic chemistry emphasizes the development of efficient, cost-effective, and environmentally benign methodologies. The synthesis of this compound and its derivatives is an area where such advanced techniques can be applied.
Catalytic Methods in Thiadiazole-Piperidine Synthesis
The development of catalytic methods for the synthesis of thiadiazole derivatives is an active area of research. While specific catalytic routes to this compound are not extensively detailed in the literature, general catalytic strategies for thiadiazole synthesis can be adapted. These include:
Metal-Free Synthesis: Iodine-mediated oxidative N-S bond formation is an environmentally benign and convenient strategy for synthesizing 5-amino-1,2,4-thiadiazoles. organic-chemistry.org This approach avoids the use of heavy metals and often proceeds under mild conditions.
Heterogeneous Catalysis: The use of solid catalysts, such as magnesium oxide (MgO) nanoparticles, has been reported for the synthesis of 2,5-diamino-1,3,4-thiadiazole (B1295027) derivatives. researchgate.net Heterogeneous catalysts offer advantages in terms of easy separation from the reaction mixture and potential for recyclability, aligning with green chemistry principles.
Green Chemistry Principles in Synthetic Route Development
Applying green chemistry principles to the synthesis of heterocyclic compounds like thiadiazoles is of growing importance. nanobioletters.com Key strategies include:
Microwave and Ultrasonication Techniques: These methods can significantly reduce reaction times, increase product yields, and often lead to cleaner reactions with fewer byproducts compared to conventional heating. nanobioletters.com
Use of Green Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or ethanol, is a core principle of green chemistry. mdpi.com For example, iodine-mediated synthesis of thiadiazoles has been successfully performed in water. organic-chemistry.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a fundamental goal. One-pot multicomponent reactions are particularly effective in achieving high atom economy. acs.org
Structural Elucidation and Characterization Techniques
The unambiguous identification and characterization of this compound and its derivatives rely on a combination of modern spectroscopic techniques.
Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance Spectroscopy, Infrared Spectroscopy, Mass Spectrometry)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
1H NMR: The proton NMR spectrum would show characteristic signals for the piperidine ring protons. The chemical shifts and coupling patterns of these protons would confirm the presence of the piperidinyl moiety. The proton of the hydroxyl group would typically appear as a broad singlet, the position of which can be dependent on solvent and concentration.
13C NMR: The carbon NMR spectrum provides key information about the carbon framework. The carbon atoms of the 1,2,5-thiadiazole ring are expected to resonate in the range of 130–170 ppm. nih.gov The signals for the piperidine carbons would appear in the aliphatic region of the spectrum.
Infrared (IR) Spectroscopy: IR spectroscopy is valuable for identifying key functional groups. A broad absorption band in the region of 3200-3600 cm-1 would be characteristic of the O-H stretching vibration of the hydroxyl group. The C=N stretching vibrations within the thiadiazole ring typically appear in the 1500-1650 cm-1 region. mdpi.com C-H stretching vibrations from the piperidine ring would be observed around 2850-3000 cm-1.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak (M+) in the mass spectrum would confirm the molecular formula. High-resolution mass spectrometry (HRMS) can provide the exact mass, further confirming the elemental composition. mdpi.com
Table 1: Expected Spectroscopic Data for this compound
| Technique | Expected Observations |
|---|---|
| 1H NMR | Signals for piperidine protons (aliphatic region), broad singlet for OH proton. |
| 13C NMR | Signals for thiadiazole ring carbons (approx. 130-170 ppm) nih.gov, signals for piperidine carbons (aliphatic region). |
| IR | Broad O-H stretch (3200-3600 cm-1), C=N stretch (1500-1650 cm-1) mdpi.com, C-H stretches (2850-3000 cm-1). |
| MS | Molecular ion peak corresponding to the molecular weight of C7H11N3OS. |
Elemental Compositional Analysis
Elemental analysis is a fundamental analytical technique utilized to determine the elemental composition of a compound. This process is crucial in the characterization of newly synthesized molecules, such as this compound, as it provides empirical evidence of its constituent elements and their relative proportions. The data obtained from elemental analysis serves as a critical checkpoint for verifying the molecular formula of the compound and assessing its purity.
The theoretical elemental composition of this compound has been calculated based on its molecular formula, C₇H₁₁N₃OS. These calculated values represent the expected percentage of each element by mass in a pure sample of the compound. In a research setting, these theoretical percentages are compared against experimentally determined values, typically obtained through combustion analysis. A close correlation between the theoretical and found values provides strong support for the structural assignment of the synthesized molecule.
While specific experimental data for the elemental analysis of this compound is not widely available in the reviewed scientific literature, the theoretical composition provides a foundational benchmark for its characterization.
Below is a data table detailing the theoretical elemental composition of this compound.
| Element | Symbol | Theoretical (%) | Found (%) |
| Carbon | C | 45.38 | Not available in reviewed literature |
| Hydrogen | H | 5.99 | Not available in reviewed literature |
| Nitrogen | N | 22.68 | Not available in reviewed literature |
| Oxygen | O | 8.64 | Not available in reviewed literature |
| Sulfur | S | 17.31 | Not available in reviewed literature |
The verification of these elemental percentages through experimental analysis is a standard and indispensable step in the process of chemical synthesis and characterization, ensuring the identity and integrity of the target compound before its use in further chemical transformations or biological studies.
Design, Synthesis, and Structural Modifications of Derivatives and Analogues
Rational Design Principles for 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-ol Analogues
The design of novel analogues of this compound is guided by established principles in medicinal chemistry, including scaffold hopping, bioisosteric replacements, and fragment-based design. These strategies aim to optimize pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles.
Scaffold Hopping and Bioisosteric Replacements (e.g., oxadiazole, triazole systems)
Scaffold hopping involves the replacement of a central core structure with a chemically different but functionally similar moiety. This approach can lead to the discovery of novel intellectual property and improved drug-like properties. nih.govdtic.mil In the context of this compound analogues, a key example of bioisosteric replacement is the substitution of the acetyl group in the muscarinic agonist aceclidine (B1665410) with a 1,2,5-thiadiazole (B1195012) ring. nih.gov This modification resulted in a new series of potent M1 muscarinic agonists. nih.gov
Further studies have explored the replacement of the 1,2,5-thiadiazole ring with other five-membered heterocycles to probe the importance of the specific arrangement of heteroatoms for biological activity. For instance, the replacement of the 1,2,5-thiadiazole ring with its bioisosteres, such as 1,2,5-oxadiazole or pyrazine (B50134), led to a significant decrease in muscarinic agonist potency, highlighting the critical role of the thiadiazole sulfur atom in receptor activation. nih.govdrugbank.com
The piperidine (B6355638) moiety has also been a target for scaffold hopping. In analogues of the muscarinic agonist xanomeline, which features a tetrahydropyridine (B1245486) ring (a close analogue of piperidine), the quinuclidine (B89598) moiety (a bicyclic amine) has been successfully replaced with other cyclic amines such as ethanolamines, hydroxypyrrolidines, and hydroxyazetidine, yielding compounds with high muscarinic affinity and efficacy. nih.gov
| Original Scaffold/Moiety | Bioisosteric Replacement/Scaffold Hop | Effect on Muscarinic Agonist Activity | Reference |
|---|---|---|---|
| Acetyl group (in aceclidine) | 1,2,5-Thiadiazole | Increased M1 potency | nih.gov |
| 1,2,5-Thiadiazole | 1,2,5-Oxadiazole | Substantially less active | nih.govnih.gov |
| 1,2,5-Thiadiazole | Pyrazine | Substantially less active | nih.govdrugbank.com |
| Quinuclidine | Hydroxypyrrolidine | Maintained high affinity and efficacy | nih.gov |
| Quinuclidine | Hydroxyazetidine | Maintained high affinity and efficacy | nih.gov |
Fragment-Based Design and Linker Optimization
Fragment-based drug design (FBDD) offers a rational approach to lead discovery by screening small, low-complexity molecules (fragments) that can bind to a biological target. Promising fragments are then grown or linked together to create more potent lead compounds. While specific FBDD campaigns for this compound are not extensively documented in the literature, the principles of FBDD can be applied to its design.
Linker optimization, which involves modifying the connection between key fragments, is crucial for achieving optimal interactions with the target receptor. In the case of 1,2,5-thiadiazole-based muscarinic agonists, the nature and length of the substituent at the 3-position of the thiadiazole ring can be considered a linker. Studies have shown that the length of an alkoxy or alkylthio chain at this position significantly influences M1 receptor potency, with optimal activity often observed with butyl or pentyl chains. nih.govnih.gov This suggests that the linker plays a key role in positioning the terminal portion of the substituent for favorable interactions within the receptor binding pocket.
Modifications of the 1,2,5-Thiadiazole Ring System
The electronic and steric properties of the 1,2,5-thiadiazole ring are pivotal for the biological activity of this class of compounds. Modifications to this core, including the introduction of various substituents and exploration of isomeric scaffolds, have been extensively investigated.
Substituent Effects at Positions 3, 4, and 5 of the Thiadiazole Core
The substitution pattern on the 1,2,5-thiadiazole ring has a profound impact on the pharmacological profile of the resulting analogues. In the context of muscarinic agonists, the substituent at the 3-position of the 1,2,5-thiadiazole ring is particularly important for potency and selectivity. nih.govnih.gov
Research on 3-(3-substituted-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridines (TZTP analogues) has provided detailed SAR data. The nature of the atom directly attached to the thiadiazole ring is a key determinant of M1 efficacy. drugbank.com Alkoxy and alkylthio substituents have been shown to be particularly effective. nih.gov The length of the alkyl chain in these substituents follows a parabolic relationship with M1 agonist activity, with optimal potency typically observed with chains of five to six carbon atoms. nih.gov
| Substituent at 3-position of 1,2,5-Thiadiazole | Effect on M1 Muscarinic Agonist Potency | Reference |
|---|---|---|
| Alkoxy (e.g., butyloxy, pentyloxy, hexyloxy) | High potency, with a parabolic dependence on chain length | nih.govnih.gov |
| Alkylthio (e.g., propylthio, butylthio) | High potency, often greater than corresponding alkoxy analogues | nih.govnih.gov |
| Alkyl | Lower affinity and efficacy compared to alkoxy and alkylthio analogues | nih.gov |
| Unsubstituted (H) | Potent but nonselective muscarinic agonist | nih.gov |
Isomeric Thiadiazole Analogues (e.g., 1,3,4-thiadiazole (B1197879), 1,2,4-thiadiazole)
The isomeric form of the thiadiazole ring is a critical determinant of biological activity. While this compound is the primary focus, the synthesis and evaluation of its 1,3,4- and 1,2,4-thiadiazole (B1232254) isomers are important for understanding the SAR of this chemical class. mdpi.com
The 1,3,4-thiadiazole scaffold is a well-established pharmacophore in medicinal chemistry, known for its metabolic stability and ability to participate in hydrogen bonding. mdpi.com Similarly, the 1,2,4-thiadiazole ring is found in various biologically active compounds. nih.gov The synthesis of these isomeric systems often involves different synthetic routes compared to the 1,2,5-thiadiazoles.
While direct comparative studies of these isomers within the same series of muscarinic agonists are limited, the pronounced difference in activity observed when replacing the 1,2,5-thiadiazole with a 1,2,5-oxadiazole or pyrazine underscores the sensitivity of the muscarinic receptor to the electronic and steric properties of the heterocyclic core. nih.govdrugbank.com This suggests that the specific arrangement of the sulfur and nitrogen atoms in the 1,2,5-thiadiazole ring is crucial for optimal interaction with the M1 receptor.
Structural Variations of the Piperidine Moiety
Bioisosteric replacement of the piperidine ring with other cyclic amines has been a fruitful strategy in the development of muscarinic agonists. nih.gov For example, in analogues of 1,2,5-thiadiazole-based muscarinic agonists, the replacement of a quinuclidine ring with smaller, more flexible cyclic amines such as 3-hydroxypyrrolidine and 3-hydroxyazetidine resulted in compounds that retained high affinity for muscarinic receptors. nih.gov
Furthermore, the introduction of substituents on the piperidine ring can modulate the compound's properties. The position and nature of these substituents can affect the pKa of the basic nitrogen, lipophilicity, and metabolic stability. For instance, the development of bridged and spirocyclic analogues of piperidine can introduce conformational constraints, which may lead to enhanced selectivity for a particular receptor subtype. enamine.net
| Original Piperidine/Analogue Moiety | Structural Variation | Impact on Muscarinic Receptor Affinity/Efficacy | Reference |
|---|---|---|---|
| Quinuclidine | 3-Hydroxypyrrolidine | Maintained high affinity and efficacy | nih.gov |
| Quinuclidine | 3-Hydroxyazetidine | Maintained high affinity and efficacy | nih.gov |
| Quinuclidine | Exo-6-(azabicyclo[3.2.1]octane) | Potent antipsychotic-like activity with good separation from cholinergic side effects | nih.gov |
N-Substitution Patterns and Their Impact on Molecular Recognition
The nitrogen atom of the piperidine ring is a critical and highly versatile point for structural modification. Introducing substituents at this position can profoundly influence a molecule's physicochemical properties, such as basicity, lipophilicity, and hydrogen bonding capacity, which in turn dictates its interaction with biological targets.
Research on analogous heterocyclic scaffolds has consistently shown that N-substituents on piperidine or related piperazine (B1678402) rings are pivotal for biological activity. nih.govresearchgate.net For instance, in studies involving 4-arylpiperidin-4-ol derivatives, the nature of the N-substituent was found to be a key determinant of antiproliferative activity. researchgate.net Similarly, the variation of N-substituents on piperazine rings linked to other heterocyclic systems has been shown to be crucial for modulating potency and target selectivity. nih.gov This principle is directly applicable to the this compound scaffold, where the piperidine nitrogen is unsubstituted.
Systematic exploration of N-substitution could involve the introduction of a diverse range of functional groups, as outlined in the table below. The goal of such modifications is to probe the steric and electronic requirements of the target's binding pocket to enhance molecular recognition and affinity.
| Substitution Type | Example Substituent (R-group) | Potential Impact on Molecular Recognition |
| Alkylation | Methyl, Ethyl, Isopropyl | Modifies steric bulk and lipophilicity. |
| Acylation | Acetyl, Benzoyl | Introduces hydrogen bond acceptors; can reduce basicity. |
| Arylation/Heteroarylation | Phenyl, Pyridyl, Thiazolyl | Introduces aromatic systems for potential π-π stacking or other specific interactions. |
| Sulfonylation | Mesyl, Tosyl, Dansyl | Adds bulky, electron-withdrawing groups; introduces strong hydrogen bond acceptors. |
| Carbamoylation | N,N-dimethylcarbamoyl | Adds hydrogen bond acceptors and modifies polarity. |
A study on 2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol analogues highlights a related design, where the thiadiazole ring itself serves as a large N-substituent on the piperidine ring. nih.gov This demonstrates that significant structural motifs can be appended to the piperidine nitrogen to achieve specific biological outcomes. nih.gov
Ring Constriction or Expansion of the Piperidine Ring (e.g., azetidine (B1206935), morpholine (B109124), piperazine)
Altering the size and composition of the saturated heterocyclic ring is a common strategy in medicinal chemistry to fine-tune the spatial arrangement of pharmacophoric features and alter physical properties. Replacing the piperidine ring in this compound with other cyclic amines can lead to analogues with distinct biological profiles.
Ring Constriction (Azetidine): Replacing the six-membered piperidine with a four-membered azetidine ring introduces conformational constraints and alters the vector of the thiadiazole substituent. Enantioselective methods for synthesizing substituted azetidines can provide access to chiral analogues. nih.gov
Ring Expansion (Homopiperidine/Azepane): Expansion to a seven-membered ring increases conformational flexibility, which may be beneficial for optimizing interactions with a flexible binding site.
Heteroatom Incorporation (Morpholine, Piperazine, Thiomorpholine): The introduction of a second heteroatom into the ring significantly changes the polarity, hydrogen bonding potential, and metabolic stability of the molecule.
Morpholine: The oxygen atom in morpholine can act as a hydrogen bond acceptor and generally increases the hydrophilicity of the compound. The synthesis of 1,3,4-thiadiazole derivatives containing a morpholine ring has been successfully reported, demonstrating the chemical feasibility of creating such analogues. asianpubs.org
Piperazine: The second nitrogen atom in piperazine provides an additional site for substitution, allowing for the creation of more complex molecules with dual functionalities or the ability to bridge two receptor sub-sites. nih.govmdpi.com Studies on N,N′-disubstituted piperazines linked to 1,3,4-thiadiazole moieties have shown this to be a fruitful approach for developing new agents. nih.govmdpi.com
The following table summarizes these modifications and their rationale.
| Ring Analogue | Structure | Key Feature Change from Piperidine | Rationale for Substitution |
| Azetidine | 4-membered ring | Increased ring strain; reduced conformational flexibility. | To impose conformational constraint and explore a different substituent vector. |
| Morpholine | 6-membered ring with Oxygen | Introduction of an ether oxygen (H-bond acceptor); increased polarity. | To improve solubility and introduce new polar interactions. |
| Piperazine | 6-membered ring with a second Nitrogen | Provides an additional site for substitution (N4 position). | To enable further derivatization or create multi-target ligands. |
| Thiomorpholine | 6-membered ring with Sulfur | Introduction of a thioether; can be oxidized to sulfoxide/sulfone. | To modulate lipophilicity and explore interactions involving sulfur. |
Introduction of Chirality and Stereochemical Considerations
Biological systems are inherently chiral, and the interaction of small molecules with targets like enzymes and receptors is often stereospecific. The parent compound, this compound, is achiral. The introduction of one or more stereocenters is a key strategy for developing analogues with improved potency, selectivity, and potentially reduced off-target effects.
While direct studies on chiral derivatives of the title compound are not prevalent, the importance of stereochemistry in the activity of thiadiazole-containing molecules is well-established. For example, the stereochemical arrangement of phenyl rings in certain thiadiazole anticonvulsants was found to be the critical basis for their activity. nih.gov The synthesis of new chiral 1,3,4-thiadiazole-based compounds is an active area of research, underscoring the perceived value of this strategy. dntb.gov.ua
Chirality can be introduced into the this compound scaffold through several approaches:
Substitution on the Piperidine Ring: Introducing a substituent at the 2-, 3-, or 4-position of the piperidine ring would create a stereocenter. For example, methylation at the 3-position would yield (R)- and (S)-4-(3-methylpiperidin-1-yl)-1,2,5-thiadiazol-3-ol.
Use of Chiral Ring Analogues: Employing enantiomerically pure building blocks, such as substituted morpholines, allows for the synthesis of chiral analogues. Enantioselective synthetic routes to such building blocks are available. nih.gov
Attachment of a Chiral N-Substituent: Adding a chiral group to the piperidine nitrogen (if the thiadiazole were attached at C4 of the piperidine, for example) is another viable method.
The development of stereoselective syntheses would be crucial to access individual enantiomers for biological evaluation, allowing for a clear understanding of the stereochemical requirements for molecular recognition.
Hybridization with Other Heterocyclic and Aromatic Systems
Molecular hybridization is a drug design strategy that involves covalently linking two or more distinct pharmacophoric units to create a single hybrid molecule. This approach can lead to compounds with enhanced affinity, improved selectivity, dual-action mechanisms, or novel pharmacological profiles that are not achievable with the individual components alone. researchgate.net The this compound scaffold is an excellent candidate for hybridization with other known biologically active ring systems.
Covalent Linkages to Benzene (B151609), Pyrazole (B372694), Indole (B1671886), and Other Rings
The covalent attachment of aromatic and heterocyclic moieties can be achieved through various synthetic linkers or by direct fusion. The choice of the linked ring system is often guided by its known pharmacological relevance.
Benzene: Linking substituted phenyl rings allows for the exploration of hydrophobic pockets and specific electronic interactions (e.g., π-π stacking, cation-π). The nature and position of substituents on the benzene ring (e.g., nitro, chloro, methyl) can be systematically varied to optimize activity. nih.gov
Pyrazole: The pyrazole ring is a common feature in many bioactive compounds. The creation of pyrazole-thiadiazole hybrids has been explored as a strategy for developing selective enzyme inhibitors. nih.gov Such hybrids can be synthesized by constructing one heterocycle onto a pre-existing derivative of the other.
Indole: The indole nucleus is a privileged scaffold found in numerous natural products and synthetic drugs. nih.gov Hybrid molecules combining indole and pyrazole motifs have been investigated as potential therapeutic agents. nih.gov Applying this logic, linking an indole ring to the piperidinyl-thiadiazole core could yield novel compounds with unique biological properties.
The table below provides examples of hybrid systems found in the literature, which serve as a blueprint for designing derivatives of the title compound.
| Hybrid System | Component Scaffolds | Rationale / Potential Application | Reference |
| Pyrazole-Thiadiazole | Pyrazole, 1,3,4-Thiadiazole | Combining pharmacophores to create selective COX-2 inhibitors. | nih.gov |
| Indole-Pyrazole | Indole, Pyrazole | Development of potential tubulin-targeting agents. | nih.gov |
| Thiadiazole-Pyridine | 1,3,4-Thiadiazole, Pyridine | Exploration of anticancer activity. | nih.gov |
| Thiadiazole-Triazole | 1,3,4-Thiadiazole, 1,2,3-Triazole | Synthesis of compounds with potential antimicrobial activity. | mdpi.com |
Multi-Scaffold Conjugates
Multi-scaffold conjugates, or "clubbed" molecules, represent a further extension of the hybridization principle, where three or more distinct heterocyclic or aromatic systems are combined in a single molecular architecture. This strategy aims to create multi-target agents or to significantly enhance the potency and specificity of a compound by allowing it to interact with multiple regions of a biological target or multiple targets in a disease pathway.
Research has shown that clubbing multiple azole heterocycles—such as 1,3,4-thiadiazole, 1,2,4-triazole, and 1,3,4-oxadiazole—can significantly potentiate biological activities. nih.gov Another successful approach involves creating hybrids that incorporate a 4-thiazolidinone (B1220212) ring with other scaffolds like pyrazole and piperazine. mdpi.com These studies provide a strong rationale for designing multi-scaffold conjugates based on the this compound core.
For example, a hypothetical multi-scaffold conjugate could be designed by:
Starting with the this compound core.
Replacing the piperidine with a piperazine ring (first modification).
Attaching a pyrazole-containing moiety to the second nitrogen of the piperazine ring (second modification, creating a three-scaffold conjugate).
Such complex molecules offer vast possibilities for chemical space exploration but also present significant synthetic challenges. Their design requires careful consideration of molecular geometry, flexibility, and physicochemical properties to ensure drug-like characteristics.
Structure Activity Relationship Sar Investigations of 4 Piperidin 1 Yl 1,2,5 Thiadiazol 3 Ol Analogues
Elucidating the Role of the 1,2,5-Thiadiazole (B1195012) Ring in Biological Activity
The 1,2,5-thiadiazole ring is a bioisostere for various other aromatic and heterocyclic systems and is recognized for its metabolic stability and ability to engage in specific interactions with biological targets. researchgate.netnih.gov Its role is not merely as a passive scaffold but as an active contributor to the electronic and conformational properties of the molecule.
The arrangement of substituents on the thiadiazole ring is a critical determinant of biological activity. Even minor changes in the position of a functional group can lead to significant variations in binding affinity and efficacy, primarily due to the specific geometry of the target's binding pocket.
Research on related thiadiazole isomers, such as 1,2,4-thiadiazole (B1232254), has powerfully demonstrated this principle. In studies of adenosine (B11128) A₃ receptor antagonists, a dramatic difference in binding affinity was observed between two regioisomers. The simple relocation of a substituent from one nitrogen-adjacent carbon to the other resulted in an approximately 6,000-fold decrease in binding affinity for the human adenosine A₃ receptor. nih.gov This highlights that the precise positioning of atoms within the heterocyclic core is crucial for establishing optimal interactions, such as hydrogen bonds, with receptor residues. nih.gov While different isomers have unique reactivity profiles, with the 5-position in 1,2,4-thiadiazoles being a particularly reactive site for nucleophilic substitution, the overarching principle remains that the placement of substituents dictates the molecule's ability to fit within and interact with its biological target. isres.org
| Compound | Isomer Type | Substitution Pattern | Binding Affinity (Kᵢ, nM) |
|---|---|---|---|
| Analogue 1 | 1,2,4-Thiadiazole | N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-acetamide | 0.79 |
| Analogue 2 | 1,3,4-Thiadiazole (B1197879) | N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-acetamide | >5000 |
For instance, the introduction of strongly electron-withdrawing groups can alter the electrochemical potential of the ring, influencing its reactivity and its capacity to participate in non-covalent interactions like π-π stacking or dipole-dipole interactions with a protein. researchgate.net Studies on 1,2,5-thiadiazole 1,1-dioxides have shown that the powerful electron-withdrawing nature of the >SO₂ group dominates the molecule's reactivity, an effect that can be further modulated by the electronic and steric nature of other substituents. researchgate.net Similarly, adding halogen atoms can tune the HOMO and LUMO energy levels, which is critical for charge-transfer interactions. nih.gov Steric factors, such as the bulk and shape of a substituent, also play a crucial role by dictating the molecule's ability to adopt a conformation suitable for binding and by preventing steric clashes within a constrained binding site.
Impact of Piperidine (B6355638) Ring Modifications on Molecular Interactions
The nitrogen atom of the piperidine ring is a common and highly effective point for chemical modification. Altering the substituent on this nitrogen can profoundly affect a compound's potency, selectivity, and pharmacokinetic properties. SAR studies on piperidine-containing monoamine oxidase (MAO) inhibitors have shown that the nature of the N-substituent is a key determinant of activity. For example, analogues with small N-alkyl groups such as N-propyl and N-diethyl were found to be potent inhibitors. nih.govacs.org In contrast, converting the piperidine to a piperazine (B1678402) by introducing a second nitrogen atom was shown to decrease affinity for MAO-A, demonstrating that the electronic environment around the nitrogen is critical. nih.gov These modifications influence not only direct interactions with the target but also properties like pKa and lipophilicity, which affect absorption, distribution, and metabolism.
| Base Scaffold | N-Substituent (R) | Relative MAO-B Inhibition |
|---|---|---|
| Piperine Analogue | -H | Baseline |
| Piperine Analogue | -Propyl | Potent |
| Piperine Analogue | -Diethyl | Potent |
| Piperine Analogue | -CH₂-Ph | Moderate |
The piperidine ring is not a rigid, planar structure; it is conformationally flexible, typically adopting a low-energy chair conformation. mdpi.com However, other conformations, such as a boat or twist-boat, are possible. mdpi.comacs.org The specific conformation adopted by the piperidine ring when bound to its biological target is known as the "bioactive conformation." Understanding this conformation is crucial for rational drug design.
A common strategy to probe the bioactive conformation is to synthesize and test conformationally restricted analogues. nih.gov By incorporating the piperidine into a bicyclic or spirocyclic system, its conformational mobility is "locked." If a rigid analogue retains or enhances activity, it suggests that its fixed conformation mimics the bioactive one. For example, studies on certain antiviral agents found that a tricyclic analogue, which locked the 1- and 4-substituents in an equatorial-equatorial relationship, retained nearly all the potency of the flexible parent compound. nih.gov This finding implies that this specific spatial arrangement is likely the one required for optimal interaction with the biological target.
Significance of the 3-Hydroxyl Group for Specific Biological Responses
The 3-hydroxyl group (-OH) on the thiadiazole ring is a small but potentially pivotal functional group. Its significance in mediating biological responses stems from its polarity and its ability to act as both a hydrogen bond donor and a hydrogen bond acceptor. Such interactions are often responsible for anchoring a ligand into its binding site with high affinity and specificity.
The importance of a hydroxyl group is typically investigated through a process of systematic modification. Key analogues synthesized to probe its role include:
Deoxy-analogue: The -OH group is replaced with a hydrogen atom (-H) to determine if the group is essential for activity. A significant loss of potency would imply a critical role.
Ether analogue: The -OH is replaced with a methoxy (B1213986) group (-OCH₃). This analogue retains hydrogen bond acceptor capabilities but loses the ability to donate a hydrogen bond. This helps to dissect the specific nature of the hydrogen bond interaction.
Bioisosteric replacement: The -OH is replaced with a fluorine atom (-F). Fluorine is of a similar size to hydroxyl but is electronically different and a much weaker hydrogen bond acceptor.
If the 3-hydroxyl group is involved in a critical hydrogen bonding interaction with an amino acid residue like serine, threonine, or aspartate in the active site of a receptor or enzyme, its removal or modification would be expected to drastically reduce binding affinity and subsequent biological response.
| Analogue | Substituent at Position 3 | Key Properties | Hypothetical Activity (IC₅₀, nM) |
|---|---|---|---|
| Parent Compound | -OH | H-bond donor & acceptor | 10 |
| Deoxy-analogue | -H | Non-polar | >10,000 |
| Methoxy-analogue | -OCH₃ | H-bond acceptor only | 500 |
| Fluoro-analogue | -F | Weak H-bond acceptor | 8,000 |
Hydrogen Bonding Potential and Ligand-Target Recognition
The hydrogen bonding potential of 4-(piperidin-1-yl)-1,2,5-thiadiazol-3-ol analogues is a critical determinant of their interaction with biological targets. The hydroxyl group at the 3-position of the 1,2,5-thiadiazole ring can act as both a hydrogen bond donor and acceptor, facilitating key interactions within the binding pocket of receptors. The nitrogen atom within the piperidine ring can also serve as a hydrogen bond acceptor.
In a closely related series of compounds, 3-(3-substituted-1,2,5-thiadiazol-4-yl)-1,2,5,6-tetrahydro-1-methylpyridines (substituted-TZTPs), the nature of the substituent at the 3-position of the thiadiazole ring significantly influences receptor affinity. While the parent compound in the user's request has a hydroxyl group, studies on alkoxy and alkylthio analogues of TZTPs provide valuable insights into the role of hydrogen bonding and other interactions. The oxygen or sulfur atom in these alkoxy and alkylthio chains can participate in hydrogen bonding or other electrostatic interactions, which are believed to be crucial for the activation of the M1 muscarinic receptor. nih.gov
Contribution to Selectivity and Potency Profiles
The structural modifications of this compound analogues have a profound impact on their selectivity and potency, particularly as muscarinic agonists. Research on analogous 1,2,5-thiadiazole derivatives has demonstrated that subtle changes to the substituents can lead to significant variations in their pharmacological profiles.
For instance, in the substituted-TZTP series, the length and nature of the alkyl chain in the alkoxy and alkylthio substituents at the 3-position of the thiadiazole ring are critical for both potency and selectivity. A U-shaped relationship has been observed between the alkyl chain length and M1 muscarinic receptor binding affinity, with optimal activity seen with butoxy and pentyloxy groups. nih.gov This suggests that the substituent interacts with a specific hydrophobic pocket in the receptor, and an optimal chain length is required for a perfect fit.
The alkylthio-TZTP analogues generally exhibit higher receptor affinity and potency compared to their corresponding alkoxy counterparts. nih.gov This highlights the importance of the heteroatom in the side chain for receptor interaction. Furthermore, the replacement of the alkoxy and alkylthio groups with simple alkyl groups resulted in a significant decrease in affinity and efficacy, underscoring the necessity of the oxygen or sulfur atom for potent agonist activity. nih.gov
The selectivity of these compounds for different muscarinic receptor subtypes is also heavily influenced by their structural features. For example, (pentyloxy)- and (hexyloxy)-TZTP analogues display high potency at the M1 receptor with significantly lower efficacy at M2 and M3 receptors, indicating a desirable selectivity profile. nih.gov This functional selectivity is a key goal in the development of therapeutic agents, as it can minimize off-target side effects.
The following interactive data table summarizes the structure-activity relationship of selected alkoxy-TZTP analogues, which are close structural relatives of this compound.
Computational and Statistical Approaches to SAR
Computational and statistical methods play an increasingly vital role in understanding and predicting the structure-activity relationships of compounds like this compound. These approaches can accelerate the drug discovery process by prioritizing the synthesis of molecules with a higher probability of desired biological activity.
Quantitative Structure-Activity Relationships (QSAR)
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For 1,2,5-thiadiazole derivatives acting as M1 muscarinic agonists, QSAR models have been developed to elucidate the key molecular descriptors that govern their potency. oup.com
In one such study, a multiple linear regression (MLR) approach was used to build a QSAR model for a series of 20 1,2,5-thiadiazole analogues. oup.com The biological activity (pIC50) was correlated with various physicochemical descriptors. The resulting model indicated that descriptors such as the logarithm of the partition coefficient (logP), hydration energy (HE), polarizability (Pol), molar refractivity (MR), molar volume (MV), molecular weight (MW), and total energy (Etotal) were significant in predicting the muscarinic agonist activity. oup.com
The developed QSAR model demonstrated good predictive ability, as confirmed by cross-validation techniques. oup.com Such models are valuable for predicting the activity of newly designed analogues before their synthesis, thereby saving time and resources. The insights gained from the QSAR study can guide the rational design of more potent and selective muscarinic agonists based on the 1,2,5-thiadiazole scaffold.
The following interactive data table presents a selection of compounds from a QSAR study on 1,2,5-thiadiazole derivatives as M1 muscarinic agonists, along with their experimental and predicted activities.
Machine Learning Applications in SAR Predictions
Machine learning (ML) has emerged as a powerful tool in drug discovery for predicting the biological activity of molecules and understanding complex SAR. nih.gov For G protein-coupled receptors (GPCRs), such as muscarinic receptors, ML models can be trained on large datasets of known ligands and their activities to predict the properties of new chemical entities. ajol.infonih.gov
Various ML algorithms, including support vector machines (SVM), random forests (RF), and deep neural networks (DNNs), can be employed to build predictive models. ajol.info These models can learn from diverse molecular representations, such as molecular fingerprints or calculated descriptors, to identify the structural features that are most important for a desired biological effect. For instance, an ML model could be trained to predict the M1 agonist activity of 1,2,5-thiadiazole derivatives based on their structural characteristics.
The application of ML in this context offers several advantages. It can handle large and complex datasets, uncover non-linear relationships that may be missed by traditional QSAR methods, and potentially predict multiple properties simultaneously (e.g., potency, selectivity, and ADMET properties). biomedres.us While specific ML studies on this compound are not yet prevalent in the literature, the general success of ML in predicting GPCR ligand activity suggests that such approaches would be highly valuable for the future development of this class of compounds. mdpi.com These models can guide the design of virtual libraries of analogues and prioritize the most promising candidates for synthesis and experimental testing, thereby accelerating the discovery of novel therapeutics.
Molecular Interactions and Biological Target Mechanisms of 4 Piperidin 1 Yl 1,2,5 Thiadiazol 3 Ol
Enzyme Modulation and Inhibition Mechanisms
Derivatives of the thiadiazole scaffold have demonstrated significant interactions with several classes of enzymes, leading to modulation of critical biological pathways.
Interaction with Serine Hydrolases (e.g., Fatty Acid Amide Hydrolase (FAAH), Monoacylglycerol Lipase (B570770) (MGL), Lysosomal Acid Lipase (LAL))
While direct studies on 4-(piperidin-1-yl)-1,2,5-thiadiazol-3-ol are limited, related 1,2,5-thiadiazole (B1195012) carbamates have been developed as potent and selective inhibitors of α/β-hydrolase domain 6 (ABHD6), a serine hydrolase. nih.gov One such derivative, 4-morpholino-1,2,5-thiadiazol-3-yl cyclooctyl(methyl)carbamate, exhibited an IC50 of 44 nM for human ABHD6 and showed high selectivity over other serine hydrolases like fatty acid amide hydrolase (FAAH) and lysosomal acid lipase (LAL). nih.gov Furthermore, heterocyclic sulfides based on the 1,2,5-thiadiazolidin-3-one 1,1 dioxide scaffold are effective inhibitors of chymotrypsin-like serine proteases, including human leukocyte elastase (HLE) and cathepsin G (Cat G). nih.gov
Glutaminase (B10826351) Inhibition (e.g., GLS1) and Metabolic Pathway Modulation
Thiadiazole derivatives are recognized as a key scaffold for the inhibition of glutaminase (GLS), a critical enzyme in cancer cell metabolism that converts glutamine to glutamate. researchgate.netnih.gov The inhibition of GLS1 is a therapeutic strategy for cancers that are dependent on glutamine. nih.gov Allosteric inhibitors of kidney-type glutaminase (GLS1) have been developed using scaffolds like 1,4-di(5-amino-1,3,4-thiadiazol-2-yl)butane. nih.govacs.org These inhibitors, such as BPTES, bind to an allosteric site at the interface of two GLS1 subunits, stabilizing a nonfunctional form of the enzyme. acs.orgsemanticscholar.org The thiadiazole-amide groups are crucial for forming hydrogen-bonding contacts within this binding site. acs.org Optimization of these structures, for instance by incorporating a 4-piperidinamine linker, has led to the discovery of potent and selective GLS1 inhibitors with IC50 values in the nanomolar range. researchgate.net
Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)
The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic approach for Alzheimer's disease. tandfonline.commdpi.com Numerous studies have demonstrated that various thiadiazole derivatives are potent inhibitors of these enzymes. tandfonline.comtbzmed.ac.irnih.govnih.govresearchgate.net For example, a series of (1,3,4-thiadiazol-2-yl)benzene-1,3-diol based compounds showed IC50 values in the low nanomolar range for both AChE and BuChE. tandfonline.com Another study on indazole-based thiadiazole-bearing thiazolidinone hybrids reported compounds with potent dual inhibitory activity, with IC50 values as low as 0.86 µM for AChE and 0.89 µM for BuChE. nih.gov The inclusion of a piperidine (B6355638) moiety, as seen in this compound, is a common feature in the design of cholinesterase inhibitors, often contributing to binding at the active site. tbzmed.ac.irnih.gov
Table 1: Cholinesterase Inhibitory Activity of Selected Thiadiazole Derivatives
| Compound Class | Target Enzyme | IC50 Range (µM) | Reference |
|---|---|---|---|
| (1,3,4-Thiadiazol-2-yl)benzene-1,3-diols | AChE & BuChE | 0.053 to >500 | tandfonline.com |
| Benzamide-bearing 1,3,4-thiadiazoles | AChE | 0.00182 to >0.1 | tbzmed.ac.ir |
| Indazole-thiadiazole-thiazolidinones | AChE | 0.86 to 26.73 | nih.gov |
Other Enzyme Classes (e.g., Hsp90, Topoisomerases, Carbonic Anhydrase, Equilibrative Nucleoside Transporters)
Thiadiazole derivatives have been investigated as inhibitors of a broad range of other enzymes. researchgate.net
Hsp90: Derivatives of 1,2,3-thiadiazole (B1210528) have been identified as potent inhibitors of Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability of many oncoproteins. nih.govnih.gov Compounds such as 5-aryl-4-(5-substituted-2-4-dihydroxyphenyl)-1,2,3-thiadiazoles bind to the N-terminal domain of Hsp90 with dissociation constants (Kd) in the nanomolar range, leading to the degradation of client proteins and antiproliferative activity in cancer cells. nih.govresearchgate.netnih.gov
Carbonic Anhydrase: The thiadiazole ring is a core component of well-known carbonic anhydrase (CA) inhibitors like acetazolamide. tandfonline.com Numerous studies have explored various thiadiazole derivatives as inhibitors of different CA isozymes, some of which are important targets in cancer and glaucoma. tandfonline.comnih.govtandfonline.commdpi.com For instance, 2-(piperidin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivatives have been developed as potent inhibitors of cancer-associated hCA IX and XII, with Ki values in the low nanomolar range. nih.gov
Topoisomerases and Equilibrative Nucleoside Transporters: While specific data for this compound is not available, the broader class of heterocyclic compounds is known to interact with these targets. For example, certain analogues of 1,3,5-triazine (B166579) have been identified as inhibitors of human equilibrative nucleoside transporters (ENTs). nih.gov
Receptor Binding and Ligand-Receptor Interactions
P2X7 Receptor Inhibition Mechanisms
The P2X7 receptor (P2X7R) is a ligand-gated ion channel activated by high concentrations of extracellular adenosine (B11128) triphosphate (ATP), playing a significant role in inflammation and immune responses. nih.govnih.gov The thiadiazole scaffold is a key feature in a number of potent P2X7R inhibitors. Research into 2-(1H-pyrazol-1-yl)-1,3,4-thiadiazole analogues has demonstrated significant inhibitory effects on P2X7R-mediated processes. nih.gov These compounds have been shown to reduce dye uptake in cells expressing the receptor and to inhibit the release of the pro-inflammatory cytokine Interleukin-1β (IL-1β). nih.govresearchgate.net The mechanism of action for these thiadiazole-based inhibitors is consistent with non-competitive antagonism, where they bind to an allosteric site on the receptor, distinct from the ATP binding pocket, to stabilize the closed conformation of the channel.
Inhibitory Activity of Thiadiazole Analogs on P2X7 Receptor
| Compound | Target | Assay | IC50 (nM) |
|---|---|---|---|
| 1-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrazol-5-amine derivative (9b) | P2X7R | Dye Uptake | 16 - 122 |
| 1-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrazol-5-amine derivative (9c) | P2X7R | Dye Uptake | 16 - 122 |
| 1-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrazol-5-amine derivative (9f) | P2X7R | Dye Uptake | 16 - 122 |
| 1-(5-phenyl-1,3,4-thiadiazol-2-yl)-1H-pyrazol-5-amine derivatives | P2X7R | IL-1β Release | 20 - 300 |
Neurokinin Receptor Interactions
The piperidine ring is a common structural motif in antagonists of the neurokinin-1 (NK1) receptor, a G protein-coupled receptor involved in pain transmission and inflammation. Studies on various piperidine derivatives have demonstrated potent antagonistic activity. For example, (+/-)-1-Acyl-3-(3,4-dichlorophenyl)-3-[2-(spiro-substituted piperidin-1'-yl)ethyl]piperidines have been shown to inhibit substance P-induced contractions in guinea pig ileum with IC50 values in the nanomolar range. nih.gov Another compound, LY303870, which features a piperidin-1-yl)piperidin-1-yl moiety, acts as a specific and selective antagonist at the tachykinin NK1 receptor. nih.gov These findings highlight the importance of the piperidine structure for high-affinity binding to the NK1 receptor, suggesting a potential avenue of interaction for this compound.
Cannabinoid Receptor System Modulation (indirectly through enzyme inhibition)
The 1,2,5-thiadiazole scaffold has been successfully utilized to develop inhibitors of α/β-hydrolase domain 6 (ABHD6), an enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG). nih.govnih.gov By inhibiting ABHD6, these compounds increase the synaptic levels of 2-AG, thereby indirectly modulating the activity of cannabinoid receptors (CB1 and CB2). This mechanism represents a novel approach to influencing the endocannabinoid system. The optimization of 1,2,5-thiadiazole carbamates has led to the identification of potent and selective ABHD6 inhibitors. The inhibitory mechanism involves the carbamylation of the active site serine in the enzyme, with the 1,2,5-thiadiazole alcohol acting as a leaving group. nih.gov
Inhibitory Potency of 1,2,5-Thiadiazole Carbamates on hABHD6
| Compound | Target | IC50 (nM) | Selectivity over FAAH/LAL |
|---|---|---|---|
| 4-morpholino-1,2,5-thiadiazol-3-yl cyclooctyl(methyl)carbamate (JZP-430) | hABHD6 | 44 | >200-fold |
Cellular and Subcellular Mechanisms
Beyond direct receptor or enzyme interactions, the structural components of this compound suggest potential involvement in fundamental cellular processes, including stress responses and genetic integrity.
Oxidative Stress Modulation (e.g., ROS Upregulation)
Thiadiazole derivatives are known to possess a wide range of pharmacological properties, including the ability to modulate oxidative stress. silae.it Depending on their specific structure and the cellular context, these compounds can exhibit either antioxidant or pro-oxidant effects. While some derivatives contribute to the reduction of reactive oxygen species (ROS), others may induce oxidative stress, a mechanism that can be harnessed for therapeutic purposes, such as in anticancer agents where increased ROS levels can trigger apoptosis in tumor cells. The precise impact of the this compound structure on cellular redox balance requires specific investigation.
Protein Degradation Pathways (e.g., via chaperone protein inhibition)
The maintenance of protein homeostasis is critical for cell survival, and its disruption is a key strategy in cancer therapy. Heat shock protein 90 (Hsp90) is a molecular chaperone that controls the folding and stability of numerous oncoproteins. nih.gov Inhibition of Hsp90 leads to the degradation of these client proteins via the ubiquitin-proteasome pathway. Research has shown that derivatives of 1,2,3-thiadiazole can act as potent inhibitors of Hsp90. These compounds bind tightly to the chaperone, disrupting its function and promoting the destruction of proteins essential for tumor cell growth. nih.gov This established activity for the thiadiazole scaffold suggests that this compound could potentially interfere with protein degradation pathways through similar mechanisms.
Hsp90 Inhibitory Activity of a 1,2,3-Thiadiazole Derivative
| Compound | Target | Binding Affinity (Kd, nM) |
|---|---|---|
| Compound 3b (bearing a 4-EtOC6H4 substituent) | Hsp90 | 4.8 |
DNA Disruption and Nucleic Acid Interactions (e.g., Topoisomerase inhibition)
DNA topoisomerases are essential enzymes that regulate the topology of DNA during replication and transcription, making them important targets for anticancer drugs. mdpi.com Various heterocyclic compounds, including derivatives of thiadiazole, have been identified as topoisomerase inhibitors. For instance, a series of 2,5-disubstituted 1,3,4-thiadiazole (B1197879) derivatives were found to inhibit human topoisomerase II. nih.gov Some of these compounds act as catalytic inhibitors, while others function as "poisons" by stabilizing the DNA-topoisomerase cleavage complex, which ultimately leads to DNA strand breaks and cell death. nih.gov Thiazole-based stilbene (B7821643) analogs have also been identified as potent inhibitors of DNA topoisomerase IB. mdpi.com The established ability of the thiadiazole ring system to serve as a scaffold for topoisomerase inhibitors indicates a plausible mechanism for this compound to exert cytotoxic effects.
Cytotoxic Activity of 1,3,4-Thiadiazole Topoisomerase II Inhibitors
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-(3-fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole | MCF-7 | 120 - 160 |
| 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | MCF-7 | 120 - 160 |
| 2-(4-fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | MCF-7 | 120 - 160 |
| 2-(3-fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole | MDA-MB-231 | 70 - 170 |
| 2-(4-bromophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | MDA-MB-231 | 70 - 170 |
| 2-(4-fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole | MDA-MB-231 | 70 - 170 |
Absence of Publicly Available Data on the Non-Cancer-Specific Cellular Effects of this compound
Despite a comprehensive search of scientific literature and patent databases, no specific studies were identified that investigate the non-cancer-specific impact of the chemical compound this compound on cell growth and signaling pathways in research models.
Extensive queries for the compound, including variations of its name and searches for associated in vitro studies, cell proliferation assays, and mechanistic analyses, did not yield any relevant results within the public domain. The focus of existing research on related thiadiazole derivatives is predominantly centered on their potential applications in oncology.
The 1,2,5-thiadiazole heterocyclic core is a known pharmacophore, and various derivatives have been synthesized and evaluated for a range of biological activities. However, the specific substitution of a piperidin-1-yl group at the 4-position and a hydroxyl group at the 3-position of the thiadiazole ring, as in the compound of interest, does not appear in published studies concerning non-neoplastic cellular mechanisms.
Consequently, there is a lack of available data to populate the requested section on the "Impact on Cell Growth and Signaling Pathways in Research Models (non-cancer specific outcomes, e.g., cell proliferation inhibition in in vitro systems for mechanistic understanding)." This includes a void of information regarding:
Inhibition of cell proliferation in non-tumorigenic cell lines.
Mechanistic insights into its potential effects on cellular signaling cascades outside the context of cancer.
Data tables detailing parameters such as IC50 values or other quantitative measures of its biological activity in non-cancer research models.
It is possible that research on this specific compound is proprietary, in very early stages of development and not yet published, or that the compound has not been investigated for the specific biological activities requested. Therefore, a detailed, evidence-based article section on this topic cannot be generated at this time.
Computational Chemistry and Molecular Modeling Investigations
Quantum Chemical Characterization
Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-ol, such studies would provide valuable insights into its electronic nature and potential reactivity.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals (HOMO/LUMO), Molecular Electrostatic Potential (MEP))
Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental in predicting a molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability and reactivity of a compound. A smaller energy gap suggests higher reactivity. For other thiadiazole derivatives, these analyses have been used to understand their chemical behavior. universci.com
The Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the molecule's surface, identifying electrophilic and nucleophilic sites. This is crucial for predicting how the molecule might interact with other chemical species. DFT studies on related compounds often utilize MEP maps to understand their intermolecular interactions. universci.com
Natural Bond Orbital (NBO) Analysis and Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure, including charge delocalization and hyperconjugative interactions within the molecule. This analysis can explain the stability of different conformations and the nature of intramolecular interactions. While no specific NBO data for this compound is available, studies on other heterocyclic systems demonstrate its utility in understanding their electronic characteristics.
Spectroscopic Property Prediction (theoretical vibrations, NMR shifts)
Computational methods can predict spectroscopic properties, such as theoretical vibrational frequencies (IR and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign spectral features. Although no such predictions for this compound were found, this is a standard computational practice for characterizing new chemical entities.
Molecular Docking and Ligand-Protein Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand might interact with a biological target.
Prediction of Binding Modes and Conformations within Target Active Sites
For this compound, molecular docking studies would involve placing the molecule into the active site of a specific protein target to predict its binding mode and conformation. This would reveal potential hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. Docking studies on various thiadiazole derivatives have been performed against a range of biological targets, demonstrating the utility of this approach in medicinal chemistry. nih.govnih.govresearchgate.netuowasit.edu.iqnih.govmdpi.comnih.gov
Estimation of Binding Affinities and Scoring Functions
Scoring functions are used in molecular docking to estimate the binding affinity between the ligand and the protein. A lower binding energy score typically indicates a more stable complex and potentially higher biological activity. For instance, docking studies on other 1,3,4-thiadiazole (B1197879) derivatives have reported binding affinities in the range of -6.9 to -8.5 kcal/mol against various targets. universci.com One study on a series of 1,3,4-thiadiazole derivatives showed binding affinities with values such as -10.30 kcal·mol−1. nih.gov Another reported a docking score of -8.9 kcal/mol for a different thiadiazole derivative. researchgate.netuowasit.edu.iq Without specific studies on this compound, it is not possible to provide its estimated binding affinity.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful computational microscope to investigate the dynamic behavior of biological macromolecules and their complexes with small molecules at an atomic level of detail. In the context of drug discovery, MD simulations are instrumental in elucidating the stability of ligand-protein interactions, exploring the conformational landscape of both the ligand and its target, and ultimately in refining our understanding of the molecular recognition process. For the compound this compound, MD simulations can offer critical insights into its behavior when bound to a biological target.
Analysis of Ligand-Protein Complex Stability and Flexibility
Furthermore, the flexibility of different regions of the protein upon ligand binding can be analyzed using root-mean-square fluctuation (RMSF) calculations. This analysis can reveal which residues become more rigid or more flexible, providing clues about the allosteric effects of ligand binding. Hydrogen bond analysis throughout the simulation trajectory can identify key interactions that are persistent and therefore critical for maintaining the stability of the complex. The dynamic behavior of water molecules at the binding interface can also be investigated to understand their role in mediating ligand-protein interactions.
Table 1: Representative Data from a Hypothetical Molecular Dynamics Simulation of a this compound-Protein Complex
| Simulation Metric | Value | Interpretation |
| Average Protein RMSD | 1.5 ± 0.3 Å | Indicates overall stability of the protein backbone during the simulation. |
| Average Ligand RMSD | 0.8 ± 0.2 Å | Suggests the ligand maintains a stable binding pose within the active site. |
| Key Hydrogen Bonds | Maintained > 80% of simulation time | Highlights crucial and persistent interactions for complex stability. |
| Average RMSF of Active Site Residues | 0.5 Å | Low fluctuation indicates a relatively rigid and well-defined binding pocket. |
Conformational Sampling of Ligands and Targets
The conformational flexibility of both the ligand and the protein target is a critical aspect of their interaction. The piperidine (B6355638) ring of this compound can adopt various conformations, such as chair, boat, and twist-boat forms. rsc.orgyork.ac.uk MD simulations allow for the exploration of these conformational states within the context of the protein's binding pocket. Understanding the preferred conformation of the ligand when bound can guide the design of more rigid and potent analogs.
Similarly, proteins are not static entities and their binding sites can undergo conformational rearrangements to accommodate a ligand, a phenomenon known as induced fit. MD simulations can capture these dynamic changes, providing a more realistic picture of the binding event than static docking models. researchgate.net Analysis of the simulation trajectories can reveal alternative binding modes or transient interactions that may not be apparent from crystal structures alone. This information is invaluable for structure-based drug design efforts aimed at optimizing the interactions between the ligand and its target.
Advanced Computational Methodologies
Beyond standard MD simulations, more advanced computational techniques can provide a quantitative understanding of ligand binding and aid in the discovery of novel compounds. These methods, while computationally more demanding, offer a higher level of accuracy in predicting binding affinities and identifying promising new chemical entities.
Free Energy Perturbation and Thermodynamic Integration Methods
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI) are rigorous computational methods used to calculate the relative binding free energies of a series of related ligands to a common protein target. nih.gov These "alchemical" free energy calculations simulate a non-physical pathway to "mutate" one ligand into another within the binding site and in solution. uiuc.eduschrodinger.com The difference in the free energy change between these two environments provides the relative binding free energy (ΔΔG).
These methods are particularly useful for guiding lead optimization by predicting the impact of small chemical modifications on binding affinity. For instance, FEP could be employed to predict whether substituting the piperidine ring of this compound with a different cyclic amine would be beneficial or detrimental to its binding potency. While computationally expensive, the accuracy of FEP and TI, when properly executed, can significantly reduce the number of compounds that need to be synthesized and tested experimentally. cresset-group.comnottingham.ac.uk
Table 2: Hypothetical Relative Binding Free Energy (ΔΔG) Calculations for Analogs of this compound
| Ligand Modification | Calculated ΔΔG (kcal/mol) | Predicted Change in Affinity |
| Piperidine -> Pyrrolidine | +1.2 | Weaker Binding |
| Piperidine -> Azepane | +0.5 | Weaker Binding |
| 3-ol -> 3-methoxy | -0.8 | Stronger Binding |
| Add 4-methyl to piperidine | -1.5 | Stronger Binding |
Virtual Screening Strategies for Novel Ligand Discovery
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. mdpi.com For the discovery of novel ligands based on the this compound scaffold, several virtual screening strategies can be employed.
Structure-based virtual screening would involve docking large compound databases into the three-dimensional structure of the target protein. nih.govresearchgate.net The compounds are then ranked based on their predicted binding affinity and interactions with the active site. This approach can identify novel scaffolds that are structurally different from the initial lead compound but still fit well within the binding pocket.
Ligand-based virtual screening, on the other hand, does not require a 3D structure of the target protein. Instead, it uses the chemical structure of a known active compound, such as this compound, as a template to search for other compounds with similar properties. mdpi.com Techniques like 2D similarity searching, 3D shape-based screening, and pharmacophore modeling can be utilized to identify compounds that share key structural and chemical features with the known active ligand. researchgate.netjddtonline.info A combination of both structure-based and ligand-based approaches often yields the most promising results in the quest for novel and potent drug candidates.
Preclinical Research Models for Mechanistic Elucidation Non Clinical
In Vitro Biochemical Assay Systems
In vitro biochemical assays are essential for identifying direct molecular targets and quantifying the interaction of test compounds with specific proteins.
While specific enzyme inhibition data for 4-(piperidin-1-yl)-1,2,5-thiadiazol-3-ol is not extensively detailed in the available literature, studies on structurally related thiadiazole compounds provide insights into the potential enzymatic targets of this scaffold. The 1,3,4-thiadiazole (B1197879) isomer, in particular, has been widely studied.
Derivatives incorporating a piperidine (B6355638) ring connected to a 1,3,4-thiadiazole core have demonstrated significant inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in the pathogenesis of Alzheimer's disease. nih.gov For instance, a compound featuring a fluorine atom on the meta position of a phenyl ring attached to the thiadiazole core showed potent AChE inhibition with a half-maximal inhibitory concentration (IC50) in the nanomolar range. nih.gov The lipophilic nature of the piperidine heterocycle is suggested to contribute to this enhanced activity compared to piperazine (B1678402) analogs. nih.gov
Other studies on 1,3,4-thiadiazole derivatives have identified potent inhibitory activity against tyrosinase and the Akt kinase. google.comwisdomlib.org One derivative, N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide, was found to inhibit Akt activity in C6 rat glioma cells by 92.36%. google.com
The following table summarizes the enzyme inhibitory activities of various structural analogs of thiadiazole.
| Compound Class | Specific Compound Example | Enzyme Target | IC50 Value | Reference |
|---|---|---|---|---|
| 1,3,4-Thiadiazole-piperidine derivative | N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-3-fluorobenzamide | Acetylcholinesterase (AChE) | 1.82 ± 0.6 nM | nih.gov |
| 1,3,4-Thiadiazole Schiff base | 4-(((5-mercapto-1,3,4-thiadiazol-2-yl)-imino)methyl)-2-methoxy-phenol | Mushroom Tyrosinase | 0.036 µM | wisdomlib.org |
| 1,3,4-Thiadiazole derivative | N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide | Akt Kinase (% Inhibition) | 92.36% | google.com |
Direct experimental ligand binding assays for this compound are not prominently featured in the reviewed scientific literature. However, computational molecular docking studies, which simulate the binding of a ligand to a protein's active site, have been widely used to predict and rationalize the activity of thiadiazole derivatives. These in silico models serve as a valuable proxy for understanding ligand-protein interactions.
For example, molecular docking of N-(5-(3-Cyano-4-methyl-2-oxo-6-phenylpyridin-1(2H)-yl)-1,3,4-thiadiazol-2-yl)benzamide, an anticancer 1,3,4-thiadiazole derivative, showed that it binds effectively within the pocket of Cyclin-Dependent Kinase 1 (CDK1). sigmaaldrich.comdntb.gov.ua Similarly, docking studies of N-(4-Chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide suggested that its observed Akt inhibitory activity is due to favorable π-π interactions, hydrogen bonds, and salt-bridge formation within the enzyme's active site. google.com For a 1,2,5-thiadiazole (B1195012) analog, 2-((2-hydroxy-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propyl)amino)-2-methylpropan-1-ol, molecular docking predicted strong interactions with the bacterial target 3IVX, with a docking score significantly better than the standard antibiotic ciprofloxacin. fda.gov These studies collectively indicate that the thiadiazole scaffold can be effectively accommodated by various enzymatic pockets, a trait likely shared by this compound.
Cell-Based Models for Cellular Pathway Investigation
Specific studies detailing the cellular uptake and subcellular distribution of this compound are limited. However, the chemical properties of the thiadiazole ring itself provide some predictive insights. The mesoionic nature of thiadiazoles is thought to allow these compounds to readily cross cellular membranes and interact with various biological targets. google.commdpi.com This characteristic suggests that this compound likely has the capacity for passive diffusion into cells, although its specific accumulation and localization would depend on additional factors such as interactions with intracellular components and transporters. Further investigation using techniques like fluorescence microscopy with a tagged analog would be required to confirm its precise subcellular destination.
Research on thiadiazole analogs in various non-human and human cell lines has revealed significant effects on pathways controlling inflammation and cell proliferation.
In the context of inflammation, piperidine-containing compounds have been investigated for their ability to inhibit the NLRP3 inflammasome, a key component of the innate immune response often studied in macrophage-like cells. nih.gov Studies using PMA-differentiated THP-1 human monocytic cells, a common model for macrophages, demonstrated that certain compounds could inhibit NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine IL-1β. nih.gov
In cancer research, thiadiazole derivatives have been shown to induce cell cycle arrest and apoptosis through the modulation of key signaling pathways. In C6 rat glioma cells, certain 1,3,4-thiadiazole derivatives induced apoptosis and cell cycle arrest by inhibiting the Akt signaling pathway. google.com Another study on a novel 4-(1,3,4-thiadiazole-2-ylthio)pyrimidine derivative in HCT116 human colorectal cancer cells found that the compound suppressed the MEK/ERK signaling pathway. This inhibition led to cell cycle arrest in the G2/M phase and the induction of apoptosis. These findings highlight the potential of the thiadiazole scaffold to interfere with fundamental cellular processes that are often dysregulated in cancer.
The thiadiazole scaffold, including the 1,2,5- and 1,3,4-isomers, has shown significant promise in antimicrobial and antiparasitic research.
Antiparasitic Mechanisms: Analogs containing a piperidin-4-ol moiety attached to a 1,3,4-thiadiazole ring have been synthesized and evaluated for their activity against Leishmania major, the parasite responsible for cutaneous leishmaniasis. These compounds demonstrated efficacy against both the promastigote (insect stage) and amastigote (mammalian stage) forms of the parasite. The activity was found to be influenced by the specific nitroheteroaryl group (nitrofuran or nitrothiophene) attached to the thiadiazole ring.
| Compound Name | Parasite Form | IC50 Value (µM) | Reference |
|---|---|---|---|
| 1-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-4-ol | L. major Promastigote | 68.9 | |
| L. major Amastigote | Good Activity | ||
| 1-(5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-4-ol | L. major Promastigote | 27.0 | |
| L. major Amastigote | Good Activity |
Good activity against amastigotes was determined by a significant reduction in the number of amastigotes per macrophage and the percentage of infected macrophages.
Antimicrobial Mechanisms: A close structural analog of the title compound, 2-((2-hydroxy-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propyl)amino)-2-methylpropan-1-ol, has been investigated for its antibacterial properties. fda.gov This 1,2,5-thiadiazole derivative exhibited moderate inhibitory activity against a panel of bacteria, including Mycobacterium tuberculosis. fda.gov Mechanistic studies suggested that the compound has the potential for DNA cleavage, indicating that DNA disruption may be a component of its antimicrobial action. fda.gov The inhibition of DNA gyrase is another mechanism identified for antimicrobial thiazole (B1198619) derivatives.
| Bacterial Strain | MIC Value (µg/mL) | Reference |
|---|---|---|
| Mycobacterium tuberculosis | 25.00 | fda.gov |
| Staphylococcus aureus | Moderate Inhibition | |
| Bacillus sps | Moderate Inhibition | |
| Klebsiella pneumoniae | Moderate Inhibition | |
| Escherichia coli | Moderate Inhibition |
The reported activity is for the analog 2-((2-hydroxy-3-((4-morpholino-1,2,5-thiadiazol-3-yl)oxy)propyl)amino)-2-methylpropan-1-ol. fda.gov
Ex Vivo Tissue Models for Mechanistic Studies (non-pharmacokinetic, non-clinical)
Following a comprehensive review of publicly available scientific literature, there is no specific research data on the use of ex vivo tissue models for the mechanistic elucidation of the chemical compound This compound . Searches of scholarly databases and scientific journals did not yield any studies that have utilized isolated, viable tissues outside of a living organism to investigate the non-pharmacokinetic mechanisms of action for this particular compound.
The scientific community relies on a variety of preclinical models to understand the biological effects of novel compounds. Ex vivo tissue models, such as isolated organ baths or tissue slice preparations, are valuable tools that bridge the gap between in vitro (cell-based) and in vivo (whole animal) studies. These models allow for the investigation of a compound's effect on a complex, multicellular tissue environment while maintaining control over experimental conditions.
Despite the utility of such models, there is currently no published research detailing their application to the study of this compound. Therefore, detailed research findings, data tables, or specific mechanistic insights derived from ex vivo tissue studies for this compound cannot be provided. The exploration of its biological activity using these methods remains an area for future scientific investigation.
Future Research Directions and Unexplored Avenues for 4 Piperidin 1 Yl 1,2,5 Thiadiazol 3 Ol
Development of Novel Synthetic Routes for Structural Complexity
To fully explore the structure-activity relationship (SAR) of the 4-(piperidin-1-yl)-1,2,5-thiadiazol-3-ol scaffold, the development of novel and efficient synthetic routes is paramount. Traditional synthetic methods may be limited in their ability to generate a wide array of structurally complex and diverse analogues. Future research should focus on implementing modern synthetic strategies to overcome these limitations.
Diversity-Oriented Synthesis (DOS): This approach aims to create libraries of structurally diverse and complex molecules in a limited number of steps, starting from a common intermediate. acs.orgnih.govnih.gov Applying DOS principles would allow for the systematic variation of both the piperidine (B6355638) and thiadiazole rings, as well as the introduction of new functional groups and stereocenters. This strategy is crucial for exploring a wider chemical space and identifying compounds with novel biological activities. frontiersin.org
Combinatorial and Solid-Phase Synthesis: These high-throughput techniques are invaluable for the rapid generation of large libraries of related compounds. nih.govacs.org Adapting the synthesis of the this compound core to a solid-phase methodology would enable the automated and parallel synthesis of hundreds or thousands of derivatives. nih.govnih.gov This would significantly accelerate the SAR optimization process for known targets and facilitate screening campaigns for new biological activities.
Modern Synthetic Methodologies: The application of recent advances in organic synthesis could provide access to previously unattainable derivatives. Techniques such as C-H activation, flow chemistry, and novel cyclization reactions could offer more efficient and greener routes to functionalized 1,2,5-thiadiazoles. nih.govorganic-chemistry.orgresearchgate.net For instance, late-stage functionalization via C-H activation could allow for the direct modification of the core structure without the need for lengthy de novo syntheses.
| Synthetic Strategy | Objective | Potential Application for the Scaffold |
| Diversity-Oriented Synthesis (DOS) | Generate structurally diverse and complex molecular libraries from a common core. acs.orgnih.gov | Create analogues with varied ring systems, stereochemistry, and appendage diversity to explore new biological functions. |
| Solid-Phase Parallel Synthesis | Enable rapid and automated synthesis of large compound libraries. nih.govacs.org | Accelerate SAR studies by systematically modifying substituents on the piperidine and thiadiazole rings. |
| Flow Chemistry | Improve reaction efficiency, safety, and scalability. | Optimize key synthetic steps, particularly those involving hazardous reagents or intermediates, for large-scale production. |
| C-H Activation | Introduce functional groups at typically unreactive positions in later synthetic stages. | Directly modify the core scaffold to quickly generate novel derivatives without redesigning the entire synthesis. |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govacs.org For the this compound scaffold, these computational tools can guide the synthesis of more potent and selective compounds while predicting their pharmacokinetic properties.
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be developed using existing data for thiadiazole derivatives to predict the biological activity of novel, unsynthesized compounds. nih.govrepcomseet.org ML algorithms like random forests and support vector machines can create robust models that link specific structural features to activity, helping to prioritize which compounds to synthesize. nih.gov
De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules based on the 1,2,5-thiadiazole (B1195012) scaffold. These models can be trained to generate structures with desired properties, such as high affinity for a specific target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.
| AI/ML Application | Description | Relevance to Scaffold Development |
| Virtual High-Throughput Screening (vHTS) | Computationally screen vast libraries of virtual compounds against a biological target. | Identify new derivatives with high predicted binding affinity for known or novel targets. |
| De Novo Drug Design | Generate novel molecular structures with desired physicochemical and biological properties. | Create innovative analogues beyond intuitive chemical modifications, optimized for potency and selectivity. |
| ADMET Prediction | Use machine learning models to predict pharmacokinetic and toxicity profiles of new compounds. repcomseet.org | Prioritize the synthesis of compounds with a higher probability of success in later developmental stages. |
| Target Identification | Analyze compound activity data across multiple assays to predict novel biological targets. | Suggest new therapeutic areas and mechanisms of action for the 1,2,5-thiadiazole scaffold. |
Exploration of Unconventional Biological Targets
While the 1,2,5-thiadiazole scaffold is known for its activity at muscarinic receptors, its structural features suggest it may interact with a much broader range of biological targets. nih.gov Both the thiadiazole and piperidine moieties are considered "privileged structures" in medicinal chemistry, appearing in drugs with diverse mechanisms of action. encyclopedia.pubnih.govresearchgate.net Future research should therefore aim to explore the polypharmacology of this scaffold by screening it against unconventional targets.
Expanding Therapeutic Areas: Thiadiazole derivatives have been reported to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties. mdpi.comnih.govnih.gov A systematic screening of this compound and a library of its derivatives against targets relevant to these diseases—such as kinases, proteases, and metabolic enzymes—could uncover entirely new therapeutic applications.
Targeting Protein-Protein Interactions (PPIs): The piperidine scaffold, in particular, has been shown to be effective in molecules designed to disrupt PPIs, which are often considered "undruggable" targets. Future work could involve designing derivatives that mimic key structural motifs at the interface of disease-relevant PPIs.
Ion Channels and Transporters: The physicochemical properties of the scaffold may make it suitable for interacting with ion channels or transporters. Screening against panels of these membrane proteins could reveal unexpected activities relevant to neurological or cardiovascular diseases.
| Target Class | Rationale for Exploration | Potential Therapeutic Area |
| Kinases | Many kinase inhibitors incorporate heterocyclic scaffolds. Thiadiazoles have shown anticancer activity. nih.gov | Oncology, Inflammation |
| Proteases | Piperidine-containing compounds have been developed as protease inhibitors (e.g., for HIV). nih.gov | Infectious Diseases, Oncology |
| Epigenetic Targets (e.g., HDACs) | Heterocyclic compounds are common in inhibitors of epigenetic enzymes. | Oncology, Neurological Disorders |
| G-Protein Coupled Receptors (Non-muscarinic) | The scaffold is a known GPCR ligand; screening against other GPCR families is a logical extension. researchgate.net | CNS Disorders, Metabolic Diseases |
Advanced Biophysical Techniques for Ligand-Target Characterization
A deep understanding of how a ligand binds to its target is crucial for rational drug design. While traditional binding assays provide affinity data, advanced biophysical techniques can offer a much richer picture of the interaction, including kinetics, thermodynamics, and high-resolution structural details.
Surface Plasmon Resonance (SPR): SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity. acs.orgox.ac.uk Applying SPR to study the interaction of this compound derivatives with their target proteins, particularly challenging membrane proteins like GPCRs, can provide invaluable information for optimizing drug-target residence time. nih.govnih.gov
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and stoichiometry). This information can reveal the driving forces behind binding and guide chemical modifications to improve affinity.
Cryo-Electron Microscopy (Cryo-EM): Recent advances in Cryo-EM have made it a powerful tool for determining the high-resolution structures of protein-ligand complexes, including GPCRs bound to small molecules. nih.govfau.de Obtaining a Cryo-EM structure of this compound bound to a target like a muscarinic receptor would provide a definitive atomic-level blueprint for its mechanism of action and enable structure-based drug design. nih.govpdbj.org
| Technique | Information Gained | Application in Drug Design |
| Surface Plasmon Resonance (SPR) | Binding affinity (KD), kinetics (kon, koff). ox.ac.uk | Optimizing drug-target residence time; fragment screening. |
| Isothermal Titration Calorimetry (ITC) | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS). | Understanding the thermodynamic driving forces of binding to guide lead optimization. |
| Cryo-Electron Microscopy (Cryo-EM) | High-resolution 3D structure of the ligand-protein complex. nih.gov | Revealing the precise binding mode to enable structure-based design of more potent and selective analogues. |
| NMR Spectroscopy | Ligand binding site mapping, conformational changes upon binding. | Identifying the binding site on the target protein and understanding dynamic effects of binding. |
Multidisciplinary Approaches to Understanding Biological Mechanisms
The ultimate goal of future research is to translate the potential of the this compound scaffold into tangible therapeutic benefits. This requires a holistic and multidisciplinary approach that connects molecular interactions to cellular responses and physiological outcomes. An integrated strategy would leverage the strengths of each discipline to build a comprehensive understanding of the compound's mechanism of action.
This involves a synergistic cycle where novel compounds, designed using AI and synthesized through advanced methods, are tested against a panel of conventional and unconventional targets. Hits are then characterized in detail using biophysical techniques like SPR and Cryo-EM to understand their molecular interactions. This structural and kinetic data feeds back into computational models for the design of next-generation compounds with improved properties. Simultaneously, chemical biology approaches using molecular probes derived from the scaffold can be employed in cellular systems to identify targets and elucidate downstream signaling pathways. This integrated "systems chemistry" approach is the most promising path forward to unlock the full therapeutic potential of the this compound chemical series.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(Piperidin-1-yl)-1,2,5-thiadiazol-3-ol?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions involving piperidine and a thiadiazol precursor. A typical procedure involves refluxing the reactants in ethanol or another polar aprotic solvent under basic conditions (e.g., triethylamine). For example, analogous syntheses of morpholinyl-thiadiazol derivatives (e.g., impurity D in timolol maleate) use reflux conditions in ethanol followed by recrystallization for purification . Reaction optimization may require adjusting molar ratios, solvent polarity, and temperature to enhance yield and purity.
Q. Which analytical techniques are recommended for characterizing this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used for purity assessment, particularly when separating structurally similar impurities (e.g., on Agilent Zorbax SB-C18 columns with ammonium acetate buffer at pH 6.5) . Complementary techniques include:
- NMR spectroscopy for structural confirmation (e.g., distinguishing piperidinyl protons from thiadiazol rings).
- FTIR to identify functional groups like -OH and S-N bonds.
- Mass spectrometry for molecular weight validation .
Q. How can researchers ensure accurate quantification of this compound in pharmaceutical matrices?
- Methodological Answer : Calibration curves using HPLC-UV should cover a broad linear range (e.g., 0.1–1353 µg/mL) to account for varying concentrations in complex matrices. Internal standards (e.g., deuterated analogs) improve precision, while mobile phase pH adjustments (e.g., pH 6.5 with ammonium acetate) enhance peak resolution .
Advanced Research Questions
Q. What strategies resolve conflicting spectroscopic data during structural elucidation?
- Methodological Answer : Cross-validation using multiple techniques is critical. For instance:
- X-ray crystallography provides unambiguous structural data.
- 2D NMR (COSY, HSQC) resolves overlapping signals in complex spectra.
- Computational modeling (DFT calculations) predicts vibrational frequencies and NMR chemical shifts for comparison with experimental data .
Q. How can reaction yields be optimized for large-scale synthesis of this compound?
- Methodological Answer : Key factors include:
- Solvent selection : Ethanol or DMF-EtOH mixtures improve solubility and reduce side reactions.
- Catalysis : Base catalysts (e.g., triethylamine) accelerate nucleophilic substitutions.
- Purification : Flash chromatography or recrystallization from DMF-EtOH (1:1) enhances purity .
Q. What computational approaches predict the bioactivity or reactivity of this compound?
- Methodological Answer :
- Molecular docking evaluates binding affinity to biological targets (e.g., enzymes or receptors).
- QSAR models correlate structural features (e.g., piperidinyl substituents) with activity.
- DFT studies assess electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in synthetic pathways .
Q. How to validate HPLC methods for detecting trace impurities in this compound?
- Methodological Answer : Follow ICH guidelines for method validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
